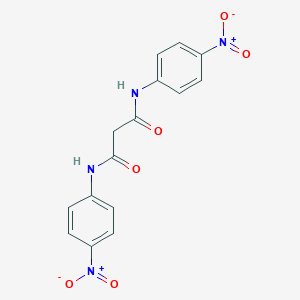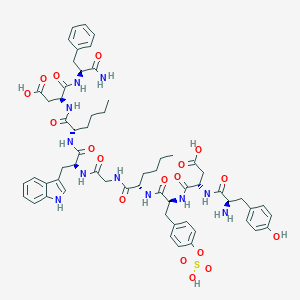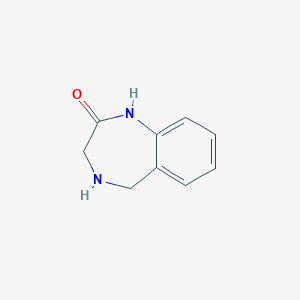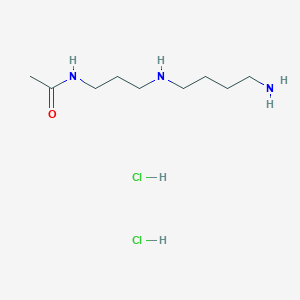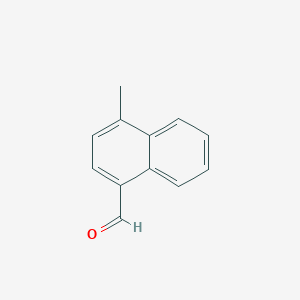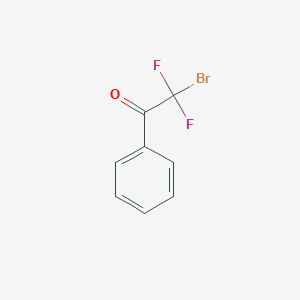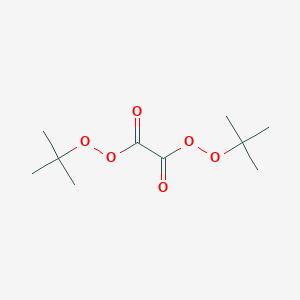
Tetrakis(2-mercaptoethyl)ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-mercaptoethyl)ethylenediamine (TMEA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a chelating agent that has been used in various applications, including catalysis, electrochemistry, and medicine.
作用机制
Tetrakis(2-mercaptoethyl)ethylenediamine acts as a chelating agent, forming coordination complexes with metal ions. It has a high affinity for soft metal ions, such as copper, mercury, and silver. Tetrakis(2-mercaptoethyl)ethylenediamine can also form stable complexes with hard metal ions, such as iron and zinc. The coordination complexes formed by Tetrakis(2-mercaptoethyl)ethylenediamine have unique properties that make them useful in various applications.
生化和生理效应
Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Tetrakis(2-mercaptoethyl)ethylenediamine has been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the main advantages of using Tetrakis(2-mercaptoethyl)ethylenediamine in lab experiments is its high affinity for metal ions. This property makes it useful in various applications, including catalysis and electrochemistry. Tetrakis(2-mercaptoethyl)ethylenediamine is also relatively easy to synthesize, and the synthesis method is well-established. However, one limitation of using Tetrakis(2-mercaptoethyl)ethylenediamine is its potential toxicity. Tetrakis(2-mercaptoethyl)ethylenediamine can form complexes with toxic metal ions, such as mercury, which can be harmful to humans and the environment.
未来方向
There are several potential future directions for research on Tetrakis(2-mercaptoethyl)ethylenediamine. One area of interest is the use of Tetrakis(2-mercaptoethyl)ethylenediamine in the synthesis of metal nanoparticles for drug delivery applications. Tetrakis(2-mercaptoethyl)ethylenediamine could also be used as a ligand in the synthesis of MOFs for gas storage and separation. Additionally, further research could be done on the potential use of Tetrakis(2-mercaptoethyl)ethylenediamine in cancer therapy and its antibacterial and antifungal properties. Finally, research could be done on the environmental impact of Tetrakis(2-mercaptoethyl)ethylenediamine and its potential toxicity.
In conclusion, Tetrakis(2-mercaptoethyl)ethylenediamine is a versatile chelating agent that has many potential applications in various fields. Its unique properties make it useful in catalysis, electrochemistry, and medicine. Further research on Tetrakis(2-mercaptoethyl)ethylenediamine could lead to new discoveries and innovations in these fields.
合成方法
Tetrakis(2-mercaptoethyl)ethylenediamine can be synthesized through a two-step process. The first step involves the reaction of ethylenediamine with sodium hydride to form the sodium salt of ethylenediamine. In the second step, the sodium salt of ethylenediamine is reacted with 2-chloroethanethiol to form Tetrakis(2-mercaptoethyl)ethylenediamine. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
科学研究应用
Tetrakis(2-mercaptoethyl)ethylenediamine has been used in various scientific research applications. It has been used as a chelating agent in the synthesis of metal nanoparticles, which have potential applications in catalysis, sensing, and drug delivery. Tetrakis(2-mercaptoethyl)ethylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been used in electrochemical studies as a redox-active ligand.
属性
CAS 编号 |
133531-87-0 |
|---|---|
产品名称 |
Tetrakis(2-mercaptoethyl)ethylenediamine |
分子式 |
C10H24N2S4 |
分子量 |
300.6 g/mol |
IUPAC 名称 |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
InChI 键 |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
规范 SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
其他 CAS 编号 |
133531-87-0 |
同义词 |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



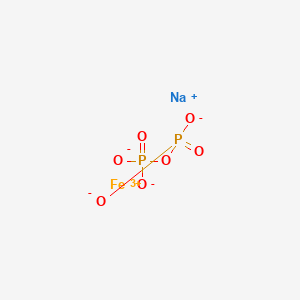
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
